2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic small molecule featuring a cyclopenta[d]thiazole core fused with a dihydrocyclopentane ring. The compound contains two critical substituents: a 4-methylbenzamido group at position 2 and a pyridin-4-ylmethyl carboxamide moiety at position 4. Its molecular complexity and hybrid heterocyclic framework make it a candidate for structure-activity relationship (SAR) studies in drug discovery.
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13-2-4-15(5-3-13)19(26)25-21-24-18-16(6-7-17(18)28-21)20(27)23-12-14-8-10-22-11-9-14/h2-5,8-11,16H,6-7,12H2,1H3,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLQRMLSGBUMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-(4-methylbenzamido)-N-[(pyridin-4-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide, is primarily targeted towards protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). They play a crucial role in a wide range of cellular processes, including cell division, metabolism, and signal transduction.
Biochemical Pathways
The inhibition of protein kinases by the compound affects multiple biochemical pathways. Protein kinases are involved in numerous signaling pathways that regulate cellular processes such as cell cycle progression, apoptosis, and responses to stress and inflammation. By inhibiting these kinases, the compound can potentially disrupt these pathways and their downstream effects.
Result of Action
The primary result of the compound’s action is the inhibition of protein kinase activity, which can lead to alterations in the phosphorylation status of substrate proteins and disruptions in the signaling pathways they are involved in. This can have various cellular effects, depending on the specific kinases that are inhibited and the pathways they are involved in.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other molecules, such as transport proteins or competing ligands, can also influence the compound’s action.
Biological Activity
The compound 2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a cyclopentathiazole core and various functional groups. The molecular formula can be represented as , indicating the presence of nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen.
Structural Features
- Cyclopentathiazole core : This heterocyclic structure is known for its diverse biological activities.
- Amino and carboxamide groups : These functional groups are crucial for the compound's interaction with biological targets.
- Pyridine moiety : Often associated with enhanced bioactivity due to its electron-withdrawing properties.
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptors involved in disease processes.
- Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme increases acetylcholine levels in the brain, enhancing cognitive function .
- Antitumor Activity : Preliminary studies suggest that derivatives of thiazole compounds exhibit antiproliferative effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi, suggesting potential applications in treating infections .
In Vitro Studies
In vitro studies are essential for evaluating the biological activity of new compounds. The following table summarizes findings from recent research on related thiazole derivatives:
| Compound Name | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 2.7 | |
| Compound B | Antitumor | 15 | |
| Compound C | Antimicrobial | 50 |
Case Studies
- Neuroprotective Effects : A study evaluated a series of thiazole derivatives for their neuroprotective effects in models of ischemia/reperfusion injury. Results indicated that certain derivatives significantly reduced neuronal damage, supporting their use in neurodegenerative disease therapies .
- Cancer Cell Line Testing : Another investigation focused on the antiproliferative effects of thiazole-based compounds against human cancer cell lines. The study revealed that specific modifications to the thiazole ring enhanced cytotoxicity, suggesting avenues for drug development aimed at cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other thiazole- and amide-containing derivatives. A notable analogue is N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 1324691-22-6, molecular weight 358.5 g/mol) . Key comparisons include:
Core Structure :
- The target compound employs a cyclopenta[d]thiazole core, which introduces steric constraints and enhanced lipophilicity compared to the benzo[d]thiazole core of the analogue.
- The dihydrocyclopentane ring in the target compound may improve metabolic stability relative to the tetrahydropyran ring in the analogue.
Substituents: The 4-methylbenzamido group in the target compound provides a hydrophobic aromatic domain, contrasting with the thiophen-2-yl substituent in the analogue, which introduces sulfur-mediated electronic effects.
Molecular Weight :
- The target compound’s molecular weight is estimated to be ~400 g/mol (based on structural analysis), significantly higher than the analogue’s 358.5 g/mol. This difference may influence solubility and bioavailability.
Pharmacological Implications
- Binding Affinity : The pyridin-4-ylmethyl group’s planar geometry may favor interactions with aromatic residues in enzyme active sites, whereas the analogue’s tetrahydropyran group could induce steric hindrance.
Data Tables and Research Findings
Table 1: Structural and Physicochemical Comparison
Hypothetical Property Analysis
- Solubility : The target compound’s higher molecular weight and lipophilicity may reduce aqueous solubility compared to the analogue.
- Metabolic Stability : The saturated cyclopentane ring in the target compound could resist oxidative metabolism better than the tetrahydropyran ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
